![molecular formula C14H12ClNO2 B6386909 2-Chloro-5-(4-ethylphenyl)isonicotinic acid, 95% CAS No. 1261991-76-7](/img/structure/B6386909.png)
2-Chloro-5-(4-ethylphenyl)isonicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(4-ethylphenyl)isonicotinic acid (2-C5-EIPA) is a derivative of isonicotinic acid (INA), a naturally occurring compound found in plants and animals. It is a white crystalline solid with a melting point of 119-120°C. 2-C5-EIPA has been used in scientific research for its potential applications in drug discovery and development, as well as in biochemistry, physiology, and pharmacology.
Scientific Research Applications
2-Chloro-5-(4-ethylphenyl)isonicotinic acid, 95% has been used in scientific research for its potential applications in drug discovery and development, as well as in biochemistry, physiology, and pharmacology. It has been used in studies of the effects of drugs on the central nervous system and in studies of the biochemical and physiological effects of drugs on the body.
Mechanism of Action
2-Chloro-5-(4-ethylphenyl)isonicotinic acid, 95% is believed to act as an agonist of the G-protein coupled receptor GPR55, which is involved in the regulation of cell proliferation and migration. It has also been suggested that 2-Chloro-5-(4-ethylphenyl)isonicotinic acid, 95% may be involved in the regulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects
2-Chloro-5-(4-ethylphenyl)isonicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain, and to have anti-epileptic effects. It has also been found to reduce the release of glutamate, an excitatory neurotransmitter, and to modulate the activity of the GABAergic system, which is involved in the regulation of neuronal excitability.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(4-ethylphenyl)isonicotinic acid, 95% has several advantages for use in laboratory experiments. It is easily synthesized and purified, and is available in high purity (95%). It is also relatively stable and has a long shelf life. However, there are some limitations to its use in laboratory experiments. It is not water-soluble, which can limit its use in certain types of experiments. In addition, it is not approved for use in humans and should only be used in laboratory experiments.
Future Directions
Future research into 2-Chloro-5-(4-ethylphenyl)isonicotinic acid, 95% could include further studies of its biochemical and physiological effects, as well as its potential applications in drug discovery and development. In addition, further studies of its mechanism of action and its potential use in the treatment of neurological disorders, such as epilepsy, could be explored. Finally, its potential use in other areas, such as cancer research, could be investigated.
Synthesis Methods
2-Chloro-5-(4-ethylphenyl)isonicotinic acid, 95% can be synthesized by a number of methods. One method involves reacting 4-ethylphenol with 2-chloro-5-methylpyridine in the presence of an acid catalyst, such as sulfuric acid. The reaction produces 2-chloro-5-(4-ethylphenyl)isonicotinic acid, which can be purified by recrystallization.
properties
IUPAC Name |
2-chloro-5-(4-ethylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-2-9-3-5-10(6-4-9)12-8-16-13(15)7-11(12)14(17)18/h3-8H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJKZNPUADATEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687069 |
Source
|
Record name | 2-Chloro-5-(4-ethylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-ethylphenyl)pyridine-4-carboxylic acid | |
CAS RN |
1261991-76-7 |
Source
|
Record name | 2-Chloro-5-(4-ethylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.